molecular formula C10H7NO3 B1512001 4-(Oxazol-4-yl)benzoic acid CAS No. 856905-23-2

4-(Oxazol-4-yl)benzoic acid

Cat. No. B1512001
CAS RN: 856905-23-2
M. Wt: 189.17 g/mol
InChI Key: YPFJJGYOOOKVFR-UHFFFAOYSA-N
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Description

“4-(Oxazol-4-yl)benzoic acid” is a compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The IUPAC name of this compound is 4-(1,3-oxazol-2-yl)benzoic acid . It has a molecular weight of 189.17 .


Molecular Structure Analysis

The molecular structure of “4-(Oxazol-4-yl)benzoic acid” consists of a benzene ring attached to an oxazole ring and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) .


Physical And Chemical Properties Analysis

The compound “4-(Oxazol-4-yl)benzoic acid” has a molecular weight of 189.17 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Oxazol-4-yl)benzoic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, Fadda, Mukhtar, and Refat (2012) utilized 4-(2-cyanoacetamido)benzoic acid, a derivative, for synthesizing thiazole, pyrazole, oxazole, and other derivatives, highlighting its role in diverse chemical syntheses (Fadda, Mukhtar, & Refat, 2012).

Complex Formation with Metal Ions

The compound has been studied for its ability to form complexes with metal ions like Fe3+ and Fe2+. Steinhauser et al. (2005) investigated complex formation of similar benzoic acid derivatives with iron, demonstrating the compound's potential in metal ion interaction studies (Steinhauser et al., 2005).

Antioxidant Properties

Research by Kuş et al. (2017) on oxazole-5(4H)-one derivatives, which are structurally related to 4-(Oxazol-4-yl)benzoic acid, revealed significant antioxidant activities. This suggests the potential of 4-(Oxazol-4-yl)benzoic acid derivatives in antioxidant studies (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

Supramolecular Chemistry

The compound contributes to the creation of supramolecular structures. Liu and Han (2022) synthesized a supermolecule based on a similar benzoic acid derivative, demonstrating its utility in forming complex molecular architectures (Liu & Han, 2022).

Synthesis of Antibacterial and Antitubercular Agents

Joshi et al. (2008) synthesized a series of benzoic acid hydrazide analogs, including derivatives similar to 4-(Oxazol-4-yl)benzoic acid, showing potent antibacterial and antitubercular activities. This highlights its relevance in pharmaceutical research (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Application in Dye-Sensitized Solar Cells

Yang et al. (2016) studied benzoic acid derivatives in dye-sensitized solar cells, indicating the potential of 4-(Oxazol-4-yl)benzoic acid in renewable energy applications (Yang, Yao, Liu, Wang, & Wang, 2016).

properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFJJGYOOOKVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739962
Record name 4-(1,3-Oxazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxazol-4-yl)benzoic acid

CAS RN

856905-23-2
Record name 4-(1,3-Oxazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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